molecular formula C6H3BrO2S B8810646 5-Bromothiophene-2,3-dicarbaldehyde

5-Bromothiophene-2,3-dicarbaldehyde

Cat. No. B8810646
M. Wt: 219.06 g/mol
InChI Key: CJALNXQQXPYSRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromothiophene-2,3-dicarbaldehyde is a useful research compound. Its molecular formula is C6H3BrO2S and its molecular weight is 219.06 g/mol. The purity is usually 95%.
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properties

Product Name

5-Bromothiophene-2,3-dicarbaldehyde

Molecular Formula

C6H3BrO2S

Molecular Weight

219.06 g/mol

IUPAC Name

5-bromothiophene-2,3-dicarbaldehyde

InChI

InChI=1S/C6H3BrO2S/c7-6-1-4(2-8)5(3-9)10-6/h1-3H

InChI Key

CJALNXQQXPYSRB-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C=O)C=O)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Bromine (1.2 mL, 7.5 mmol) was added drop wise to a solution of 2,3-thiophenedicarboxaldehyde (1.0 g, 7.1 mmol) in 20 mL of glacial acetic acid. The reaction mixture was stirred overnight at 70° C. and then excess bromine was quenched with a saturated solution of Na2S2O3. The organic layer was extracted with CH2Cl2, dried over Na2SO4 and volatiles were removed in vacuo to obtain a mixture of 1 and 4,5-dibromo-2,3-thiophenedicarboxaldehyde 2 as a brown solid (30:65 by 1H NMR spectroscopy). Spectroscopically pure compound was isolated by column chromatography using silica gel as stationary phase and a 4:1 mixture of CH2Cl2:hexanes. 1H NMR (500 MHz, CDCl3): δ 10.37 (s, 1H), 10.26 (s, 1H), 7.59 (s, 1H). 1H NMR data for 4,5-dibromo-2,3-thiophenedicarboxaldehyde (500 MHz, CDCl3): δ 9.81 (s, 1H), 7.36 (s, 1H).
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
4,5-dibromo-2,3-thiophenedicarboxaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4,5-dibromo-2,3-thiophenedicarboxaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Bromine (6.0 mL, 116.3 mmol) was added drop wise at room temperature to a solution of 2,3-thiophenedicarboxaldehyde (5.1 g, 36.38 mmol) in 100 mL of CHCl3. The reaction mixture was stirred overnight and then excess bromine was quenched with a saturated solution of Na2S2O3. The organic layer was extracted with CHCl3, dried over Na2SO4 and volatiles were removed in vacuo to obtain 1 as a brown solid. Spectroscopically pure compound was isolated by column chromatography using silica gel as stationary phase and a 4:1 mixture of CH2Cl2:hexanes. 1H NMR (500 MHz, CDCl3): δ1 0.37 (s, 1H), 10.26 (s, 1H), 7.59 (s, 1H).
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name

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